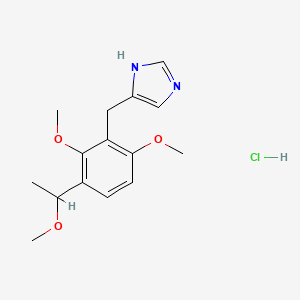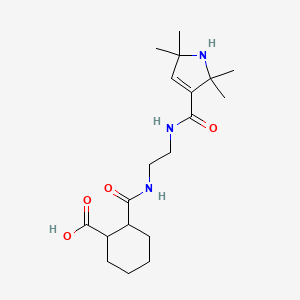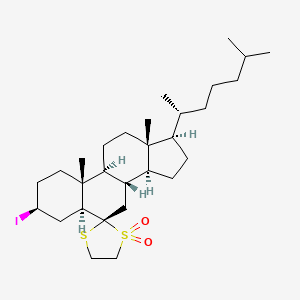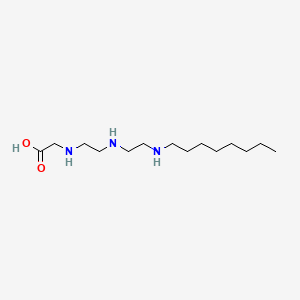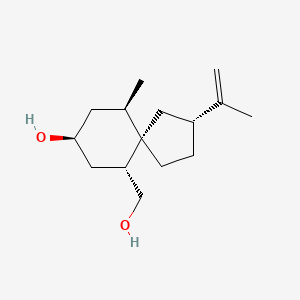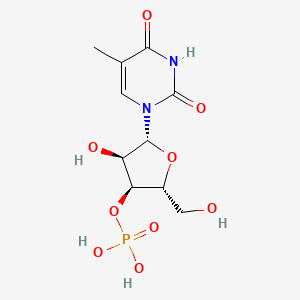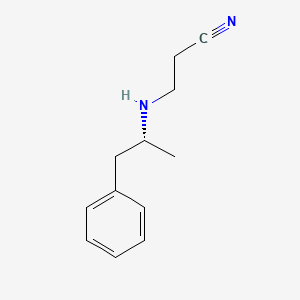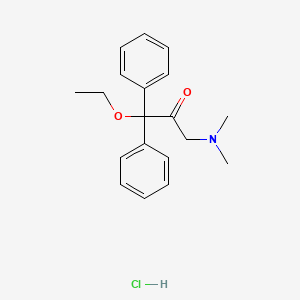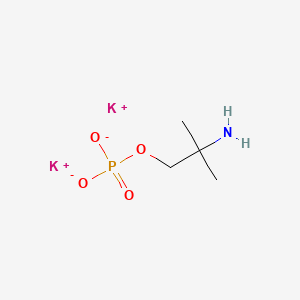
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinolinone core, which is known for its diverse biological activities, and a tetrazole moiety, which is often used in medicinal chemistry for its bioisosteric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- typically involves multiple steps, starting with the preparation of the quinolinone core. This can be achieved through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester. The tetrazole ring is then introduced via a cycloaddition reaction involving an azide and a nitrile. The final step involves the attachment of the trans-4-hydroxycyclohexyl group through an etherification reaction, using suitable reagents and conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, the purification process would need to be streamlined to ensure the final product meets the required purity standards for its intended applications.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The quinolinone core can be reduced to a quinoline under hydrogenation conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a quinoline derivative.
Substitution: Formation of various substituted tetrazole derivatives.
科学的研究の応用
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- involves its interaction with various molecular targets. The quinolinone core can intercalate into DNA, disrupting replication and transcription processes. The tetrazole ring can mimic phosphate groups, allowing the compound to inhibit enzymes that require phosphate substrates. Additionally, the hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological macromolecules, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
2(1H)-Quinolinone derivatives: Compounds with similar quinolinone cores but different substituents.
Tetrazole-containing compounds: Molecules that feature the tetrazole ring but have different core structures.
Uniqueness
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is unique due to the combination of its quinolinone core and tetrazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
98360-34-0 |
|---|---|
分子式 |
C20H25N5O3 |
分子量 |
383.4 g/mol |
IUPAC名 |
6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H25N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h4,9-11,13,15-16,26H,1-3,5-8,12H2,(H,21,27) |
InChIキー |
JTTOZNROSHJGEJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


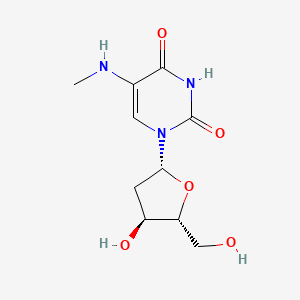
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
